3-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione
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Overview
Description
3-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione is a heterocyclic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of two fluorophenyl groups attached to a triazole ring, which is further substituted with a thione group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione typically involves the reaction of appropriate fluorophenyl hydrazines with carbon disulfide and an alkylating agent under basic conditions The reaction conditions often include the use of solvents such as ethanol or methanol and a base like potassium hydroxide or sodium hydroxide
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
3-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thione group to a thiol or further to a sulfide.
Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
3-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione can be compared with other triazole derivatives, such as:
1,2,4-Triazole: A simpler triazole compound without the fluorophenyl and thione substitutions.
Fluconazole: A triazole antifungal agent with different substituents on the triazole ring.
Voriconazole: Another triazole antifungal with a distinct substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to other triazole derivatives.
Properties
IUPAC Name |
3-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2N3S/c15-9-5-7-10(8-6-9)19-13(17-18-14(19)20)11-3-1-2-4-12(11)16/h1-8H,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PREPTLXDTDDVPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2C3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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